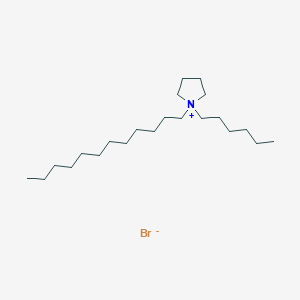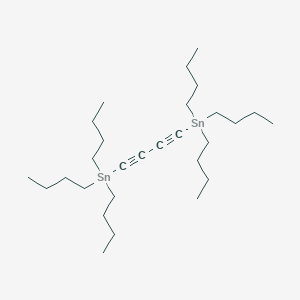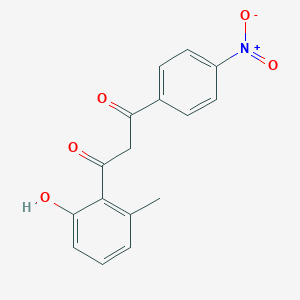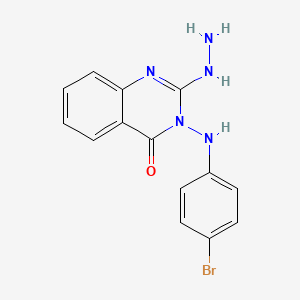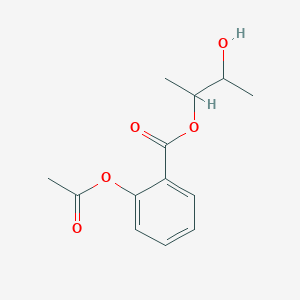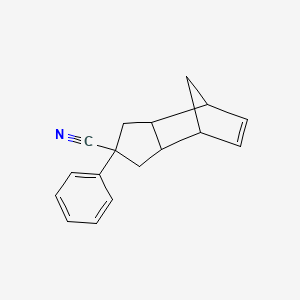
2-Phenyl-2,3,3a,4,7,7a-hexahydro-1h-4,7-methanoindene-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The synthesis of 2-Phenyl-2,3,3a,4,7,7a-hexahydro-1h-4,7-methanoindene-2-carbonitrile involves multiple steps, typically starting with the preparation of the methanoindene core. This can be achieved through a series of cyclization reactions, often involving the use of catalysts and specific reaction conditions to ensure the correct formation of the desired structure. Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity levels .
Analyse Chemischer Reaktionen
2-Phenyl-2,3,3a,4,7,7a-hexahydro-1h-4,7-methanoindene-2-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the phenyl group or the methanoindene core .
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it may be investigated for its potential pharmacological properties, including its interactions with biological targets. Industrial applications could include its use in the development of new materials or as a precursor in chemical manufacturing processes .
Wirkmechanismus
The mechanism of action of 2-Phenyl-2,3,3a,4,7,7a-hexahydro-1h-4,7-methanoindene-2-carbonitrile involves its interaction with specific molecular targets, which can vary depending on its application. In pharmacological contexts, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and require further research to fully elucidate .
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, 2-Phenyl-2,3,3a,4,7,7a-hexahydro-1h-4,7-methanoindene-2-carbonitrile stands out due to its unique structural features. Similar compounds include other methanoindene derivatives and phenyl-substituted organic molecules. The presence of both the phenyl group and the methanoindene core in this compound provides it with distinct chemical and physical properties, making it a valuable subject for further study .
Eigenschaften
CAS-Nummer |
93816-59-2 |
|---|---|
Molekularformel |
C17H17N |
Molekulargewicht |
235.32 g/mol |
IUPAC-Name |
4-phenyltricyclo[5.2.1.02,6]dec-8-ene-4-carbonitrile |
InChI |
InChI=1S/C17H17N/c18-11-17(14-4-2-1-3-5-14)9-15-12-6-7-13(8-12)16(15)10-17/h1-7,12-13,15-16H,8-10H2 |
InChI-Schlüssel |
KVEMZPFNGPOOJT-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C=CC1C3C2CC(C3)(C#N)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tributyl[(naphthalene-1-carbonyl)oxy]stannane](/img/structure/B14340221.png)
![2,2'-[(4-Amino-3-chlorophenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14340230.png)

![2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene](/img/structure/B14340243.png)
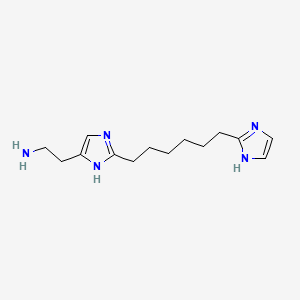
![3-(methylsulfanyl)-6,7,8,9-tetrahydro-5H-pyridazino[3,4-b]azepine](/img/structure/B14340260.png)
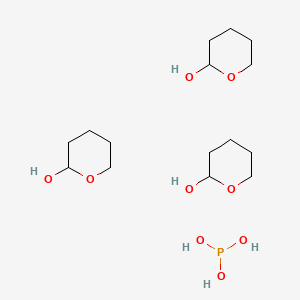
![Piperidine, 1-[1-(5-bromo-2-thienyl)cyclohexyl]-](/img/structure/B14340265.png)
![1-[2-(tert-Butylperoxy)propan-2-yl]-3-(propan-2-yl)benzene](/img/structure/B14340267.png)
